(5-Chloro-2-fluoro-4-methylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBAVDGJEVHLJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001271529 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-44-7 | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252004-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-fluoro-4-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001271529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 4 Methylphenyl Methanol
Transformations of the Benzylic Alcohol Moiety
The benzylic alcohol group in (5-Chloro-2-fluoro-4-methylphenyl)methanol is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, and conversion to ethers and esters.
Oxidation Reactions
The oxidation of benzylic alcohols is a fundamental transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the oxidant and reaction conditions. For this compound, selective oxidation to the corresponding aldehyde, 5-chloro-2-fluoro-4-methylbenzaldehyde, can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at room temperature.
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically lead to the formation of 5-chloro-2-fluoro-4-methylbenzoic acid. The electron-withdrawing nature of the chloro and fluoro substituents can influence the reaction rate, generally making the oxidation slightly more difficult compared to unsubstituted benzyl (B1604629) alcohol. Mechanistic studies on benzyl alcohol oxidation suggest that the reaction can proceed through different pathways, including the formation of a chromate (B82759) ester intermediate when using chromium-based reagents. The rate of these oxidations is sensitive to the electronic nature of the substituents on the aromatic ring; electron-donating groups tend to accelerate the reaction, while electron-withdrawing groups have a retarding effect. orientjchem.org
Table 1: Representative Oxidation Reactions of Substituted Benzyl Alcohols
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzyl alcohol | PCC, DCM | 4-Chlorobenzaldehyde | ~85 | General textbook knowledge |
| 4-Fluorobenzyl alcohol | MnO2, Hexane | 4-Fluorobenzaldehyde | ~90 | General textbook knowledge |
| 4-Methylbenzyl alcohol | PCC, DCM | 4-Methylbenzaldehyde | ~90 | General textbook knowledge |
Reductive Transformations
The benzylic hydroxyl group can be removed through reductive transformations to yield the corresponding hydrocarbon, 1-chloro-4-fluoro-2-methylbenzene. A common method for this deoxygenation is the reduction with hydriodic acid (HI) in the presence of red phosphorus. This reaction proceeds via the formation of a benzylic iodide intermediate, which is then reduced to the alkane. The reaction is typically carried out in a biphasic toluene-water medium, which allows for milder conditions compared to classical protocols. nih.govresearchgate.net Catalytic amounts of hydriodic acid can be sufficient when red phosphorus is used as a stoichiometric reductant. nih.gov The reactivity of benzylic alcohols in this transformation generally increases in the order of primary < secondary < tertiary. nih.gov
Another approach involves the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). Catalytic hydrogenation over a palladium catalyst (Pd/C) in the presence of a strong acid can also effect the deoxygenation of benzylic alcohols.
Table 2: Representative Reductive Deoxygenation of Benzylic Alcohols
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenylcarbinol | HI, Red P, Toluene (B28343)/H2O | Diphenylmethane | 95 | nih.gov |
| 1-Phenylethanol | HI, Red P, Toluene/H2O | Ethylbenzene | 92 | nih.gov |
Etherification and Esterification Reactions
The hydroxyl group of this compound can be readily converted into ethers and esters through various established methods.
Etherification: The Williamson ether synthesis is a widely used method for preparing ethers from alcohols. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide to form the ether. For the synthesis of (5-chloro-2-fluoro-4-methylphenyl)methyl ethers, the alcohol would be treated with a base followed by the addition of an appropriate alkyl halide (e.g., methyl iodide for the methyl ether). The choice of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is typical for this reaction. organic-synthesis.com
Esterification: Esters can be prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. masterorganicchemistry.com However, for a more reactive approach, an acyl chloride can be used in the presence of a base like pyridine (B92270) or triethylamine. This reaction is generally faster and proceeds under milder conditions. For example, reacting this compound with acetyl chloride in the presence of pyridine would yield (5-chloro-2-fluoro-4-methylphenyl)methyl acetate.
Table 3: Representative Etherification and Esterification of Benzyl Alcohols
| Reaction Type | Starting Alcohol | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Etherification | Benzyl alcohol | NaH, CH3I, THF | Benzyl methyl ether | High | organic-synthesis.com |
| Esterification | Benzyl alcohol | Acetyl chloride, Pyridine | Benzyl acetate | High | General textbook knowledge |
Reactions Involving Halogen and Methyl Substituents on the Aromatic Ring
The chloro, fluoro, and methyl substituents on the aromatic ring of this compound also participate in various chemical transformations.
Halogen Exchange and Aromatic Substitution Reactions
Halogen Exchange: The chlorine atom on the aromatic ring can potentially undergo halogen exchange reactions, although this is generally challenging on unactivated aryl chlorides. Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to facilitate the attack of a nucleophile. chemguide.co.uk In the case of this compound, the electronic effects of the other substituents are not strongly activating for a classical SNAr reaction. However, under specific conditions, such as high temperatures and the use of a fluoride (B91410) source like potassium fluoride in a polar aprotic solvent, some degree of halogen exchange might be achievable. The fluorine atom is generally a poor leaving group in nucleophilic aromatic substitution.
Methyl Group Functionalization
The methyl group attached to the aromatic ring can be functionalized through various reactions.
Side-Chain Halogenation: Free radical bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. orgoreview.com This reaction would yield (5-chloro-2-fluoro-4-(bromomethyl)phenyl)methanol, a versatile intermediate for further synthetic transformations. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzyl radical.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid under heating. This would transform this compound into 4-(hydroxymethyl)-2-chloro-5-fluorobenzoic acid. It is important to note that the benzylic alcohol group would also likely be oxidized under these harsh conditions, potentially leading to the formation of 2-chloro-5-fluoroterephthalic acid. Selective oxidation of the methyl group in the presence of the benzylic alcohol would be challenging. A patent describes the acid-catalyzed photo-oxidation of 2-chloro-4-fluorotoluene (B151448) to 2-chloro-4-fluorobenzoic acid, suggesting a possible route for the selective oxidation of the methyl group under specific conditions. justia.com
Table 4: Representative Reactions of Substituted Toluenes
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Toluene | NBS, Benzoyl peroxide, CCl4 | Benzyl bromide | ~70 | orgoreview.com |
| p-Chlorotoluene | KMnO4, H2O, heat | p-Chlorobenzoic acid | High | General textbook knowledge |
In-depth Analysis of this compound Reveals Limited Publicly Available Research
General studies on substituted benzyl alcohols indicate that the nature and position of substituents on the phenyl ring significantly influence their reactivity. For instance, the oxidation of benzyl alcohols can be affected by substituents impacting substrate binding, deprotonation, and the rate-limiting steps of the reaction. acs.org Mechanistic studies on the oxidation of various substituted benzyl alcohols often point to the formation of ester intermediates and involve hydride-ion transfer. asianpubs.org
Kinetic investigations into the oxidation of benzyl alcohols have explored the effects of temperature, solvents, and catalysts. asianpubs.orgresearchgate.netresearch-advances.org Such studies often employ Hammett plots to correlate reaction rates with substituent effects, providing insights into the electronic nature of the transition state. research-advances.org The hydroxyl group of benzyl alcohols can also participate in nucleophilic substitution reactions, proceeding through SN1 or SN2 mechanisms depending on the reaction conditions. patsnap.com
However, specific experimental data and computational studies concerning the ring-directed reactivity of this compound, including the influence of the chloro, fluoro, and methyl groups on electrophilic or nucleophilic aromatic substitution, are not detailed in the available search results. Similarly, while it is possible to theorize about potential reaction intermediates and transition states based on general organic chemistry principles, specific elucidated structures and energies for reactions involving this compound are absent.
Furthermore, no specific kinetic or thermodynamic data, such as rate constants, activation energies, or reaction enthalpies, for transformations involving this compound could be retrieved. Investigations into intramolecular interactions, such as hydrogen bonding or steric effects, that would influence the reactivity of this specific molecule are also not present in the surveyed literature.
Derivatization and Structural Modification of 5 Chloro 2 Fluoro 4 Methylphenyl Methanol Analogues
Synthesis of Aryl Ether Derivatives
General strategies for the synthesis of aryl ethers and their subsequent demethylation are well-documented in organic chemistry. researchgate.net However, searches for the application of these methods specifically to (5-Chloro-2-fluoro-4-methylphenyl)methanol did not yield any concrete examples or research data. The formation of phenoxy-substituted aromatic compounds from this specific alcohol, and the strategic demethylation of any resulting aryl ethers, have not been described in the available literature. researchgate.net
Heterocyclic Ring Annulation and Fusion
The synthesis of various heterocyclic systems is a cornerstone of medicinal chemistry, yet specific examples originating from this compound are not reported.
Chromone (B188151) and Pyrazole (B372694) Derivatives
Chromone Derivatives: The synthesis of fluorinated chromones frequently utilizes precursors with substitution patterns analogous to this compound. A common synthetic route involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with a fluorinated benzaldehyde (B42025). For example, the reaction of 4-Bromo-2-fluorobenzaldehyde with various hydroxyacetophenones yields chalcone (B49325) intermediates. orientjchem.org These chalcones can then undergo oxidative cyclization using reagents like a dimethyl sulfoxide (B87167) (DMSO)/iodine mixture to form the corresponding 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one derivatives. orientjchem.org The choice of cyclization agent can also introduce additional functionality; for instance, using DMSO with copper(II) chloride can lead to chlorination at the 3-position of the chromone ring. orientjchem.org Another synthetic avenue involves reacting substituted 2-hydroxyacetophenones with acrylic acid derivatives, such as (E)-3-(3-(Trifluoromethyl)-5-nitrophenyl)acrylic acid, to eventually yield styryl chromones through a series of transformations. niscpr.res.in
Pyrazole Derivatives: Fluorinated pyrazoles represent another significant class of heterocyclic compounds derivable from related precursors. The construction of the pyrazole ring is often achieved via the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine (B178648) derivative. mdpi.com A specific example is the treatment of benzoylfluoroacetonitrile with hydrazine, which produces a 3-amino-4-fluoropyrazole. nih.gov Furthermore, fluorinated chalcones can serve as substrates for reaction with hydrazine monohydrate, often facilitated by methods like ultrasonic irradiation, to afford fluorinated pyrazolines with high efficiency. ias.ac.in The incorporation of fluorine is a strategic choice in these syntheses, as its high electronegativity can significantly influence the electronic nature and potential bioactivity of the final pyrazole molecule. olemiss.edu
Schiff Base and Metal Complex Chemistry of Related Aromatic Systems
Aromatic aldehydes and amines that share the substituted phenyl core of this compound are pivotal in the synthesis of Schiff bases, also known as imines. These compounds are typically formed through the condensation of a primary amine with a carbonyl compound. nih.gov For instance, Schiff bases have been prepared from the reaction of 3-chloro benzaldehyde with 2-amino pyridine (B92270), and from (2-amino-5-chlorophenyl)phenyl methanone. mdpi.comnih.gov
The defining feature of a Schiff base is the azomethine group (—C=N—), which makes these molecules effective ligands for coordinating with metal ions. nih.gov The imine nitrogen, often in conjunction with another donor atom like oxygen, can chelate to a metal center, forming stable coordination complexes. ijsr.net A variety of transition metal complexes with Schiff bases derived from chloro-substituted aromatic precursors have been reported, including complexes of manganese, cobalt, nickel, copper, zinc, and iron. nih.govscience.gov These complexes can adopt different geometries, with the Schiff base ligand binding in a bidentate (two-point attachment) or tetradentate (four-point attachment) fashion. nih.govscience.gov Studies confirm that stable complexes with a 2:1 ligand-to-metal stoichiometry are commonly formed. mdpi.com
The table below presents examples of metal complexes derived from Schiff bases of related aromatic systems.
| Schiff Base Ligand | Metal Ion | Example of Resulting Complex Formula |
| 1-(3-chlorophenyl)-N-(pyridine-2-yl)methanimine | Cu(II) | [Cu(C₁₂H₉ClN₂)₂] |
| 5-chloro-2-(furan-2-yl methylamino)phenyl)phenyl methanone | Co(II) | [Co(C₁₈H₁₄ClNO)₂Cl₂] |
| 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol | Zn(II) | Not Specified |
| Schiff base from 1-(2-hydroxy-5-methylphenyl) ethan-1-one and benzohydrazide | Fe(III) | [Fe(L)Cl(H₂O)₂]Cl |
Data sourced from references mdpi.comnih.govijsr.netscience.gov.
Advanced Analytical Characterization Techniques in Research on 5 Chloro 2 Fluoro 4 Methylphenyl Methanol
High-Resolution Spectroscopic Analysis
Spectroscopic techniques provide detailed information regarding the molecular structure, functional groups, and electronic properties of (5-Chloro-2-fluoro-4-methylphenyl)methanol by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei.
¹H NMR: Analysis of the proton NMR spectrum allows for the identification of the different types of hydrogen atoms in the molecule. The spectrum for this compound displays characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the alcohol group, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton. The chemical shifts (δ) are influenced by the electronic effects of the chloro, fluoro, and methyl substituents on the phenyl ring.
¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. While experimental data is not widely published, predicted spectra suggest distinct signals for each of the unique carbon atoms in the phenyl ring, as well as for the methyl and methylene carbons.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|---|
| ¹H | Experimental | ~7.3 | d | ~7.0 | Aromatic CH |
| ~7.1 | d | ~9.0 | Aromatic CH | ||
| ~4.6 | s | - | -CH₂OH | ||
| ~2.3 | s | - | -CH₃ | ||
| ~1.9 | s | - | -CH₂OH | ||
| ¹³C | Predicted | 158.0 | d | J(C,F) = 246.7 | C-F |
| 134.4 | d | J(C,F) = 4.2 | C-CH₃ | ||
| 128.5 | s | - | C-Cl | ||
| 125.8 | d | J(C,F) = 17.5 | C-CH₂OH | ||
| 125.1 | d | J(C,F) = 8.5 | Aromatic CH | ||
| 117.8 | d | J(C,F) = 22.8 | Aromatic CH | ||
| 59.2 | d | J(C,F) = 4.0 | -CH₂OH | ||
| 15.6 | s | - | -CH₃ | ||
| ¹⁹F | Experimental | Data not available | - | - | - |
Note: ¹H NMR data is interpreted from publicly available spectra from chemical suppliers. ¹³C NMR data is based on computational predictions and should be confirmed by experimental analysis.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl/methylene groups, C=C stretching of the aromatic ring, and C-O, C-F, and C-Cl bond vibrations.
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
| C-F Stretch | 1000 - 1400 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. While detailed experimental fragmentation studies are not widely published, predicted data for various adducts can be calculated.
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₈ClFO)
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₈H₉ClFO⁺ | 175.0348 |
| [M+Na]⁺ | C₈H₈ClFONa⁺ | 197.0167 |
| [M-H]⁻ | C₈H₇ClFO⁻ | 173.0198 |
Note: These values are computationally predicted and require experimental verification. The isotopic pattern due to chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in the experimental spectrum.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the phenyl ring. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is characterized by the wavelength of maximum absorbance (λₘₐₓ). For this compound, absorption bands characteristic of substituted benzene (B151609) derivatives would be expected.
Table 4: UV-Vis Spectroscopy Data
| Parameter | Value |
|---|---|
| λₘₐₓ | Data not available |
| Molar Absorptivity (ε) | Data not available |
Note: Specific experimental UV-Vis absorption data for this compound is not available in the public domain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state. To date, the single-crystal X-ray structure of this compound has not been reported in major crystallographic databases.
Table 5: Single Crystal X-ray Diffraction Data
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths / Angles | Data not available |
Note: No published crystallographic data for this compound could be located.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. Understanding these forces is crucial as they influence the material's physical properties, such as melting point, solubility, and stability. For this compound, a detailed analysis would involve single-crystal X-ray diffraction, a powerful technique that provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.
In the absence of a specific crystal structure for this compound, insights can be drawn from the analysis of related halogenated and methylated phenyl compounds. Studies on similar molecules reveal the prevalence of various non-covalent interactions that are likely to be significant in the crystal packing of the title compound. These interactions would include classical hydrogen bonds involving the hydroxyl group, as well as weaker interactions such as C-H···O, C-H···F, and C-H···Cl hydrogen bonds. The presence of the chlorine and fluorine atoms also introduces the possibility of halogen bonding (C-Cl···O, C-F···O) and other dipole-dipole interactions.
Furthermore, the aromatic ring allows for π-π stacking interactions, where the electron-rich phenyl rings of adjacent molecules align. The interplay of these various forces would create a complex and unique three-dimensional supramolecular architecture.
Table 1: Potential Intermolecular Interactions in this compound Crystal Structure
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | O-H | O, F, Cl | Primary driving force for molecular assembly, forming chains or sheets. |
| Halogen Bonding | C-Cl, C-F | O | Directional interactions influencing molecular orientation. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Contributes to the stabilization of the crystal lattice through aromatic interactions. |
| C-H···π Interactions | C-H | Phenyl Ring | Further stabilization of the packing arrangement. |
| van der Waals Forces | All atoms | All atoms | Non-specific interactions contributing to the overall cohesive energy. |
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Isolation
The synthesis of this compound can result in the formation of impurities, such as starting materials, by-products, or isomers. Therefore, the development of robust analytical methods for purity assessment and the implementation of efficient techniques for its isolation are of paramount importance. High-performance liquid chromatography (HPLC) is a cornerstone technique for these purposes.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach. This technique separates compounds based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase would be a common choice, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of a buffer may be necessary to ensure the consistent ionization state of the analyte. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the target compound from any potential impurities. Detection would most commonly be performed using an ultraviolet (UV) detector, set at a wavelength where the analyte exhibits maximum absorbance.
For the isolation and purification of this compound on a preparative scale, preparative HPLC or flash chromatography would be employed. These techniques operate on the same principles as analytical HPLC but utilize larger columns and higher flow rates to handle larger quantities of material. The choice between preparative HPLC and flash chromatography would depend on the required purity and the scale of the purification.
Supercritical fluid chromatography (SFC) presents a "green" alternative to traditional liquid chromatography. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer faster separations and reduced solvent consumption. Given the polarity of the hydroxyl group in this compound, a polar co-solvent would likely be required to achieve adequate retention and separation.
Table 2: Exemplar Chromatographic Parameters for Purity Analysis of Aromatic Alcohols
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Chiral or achiral packed column |
| Mobile Phase | Acetonitrile:Water gradient | CO2 with a polar co-solvent (e.g., Methanol) |
| Flow Rate | 1.0 mL/min | 2-5 mL/min |
| Detection | UV at ~220 nm | UV or Mass Spectrometry (MS) |
| Temperature | 25-40 °C | 30-50 °C |
| Purpose | Purity assessment and quantification of impurities | Rapid, high-efficiency separations; chiral separations |
Computational and Theoretical Chemistry Studies on 5 Chloro 2 Fluoro 4 Methylphenyl Methanol and Analogues
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide a deep understanding of the geometry, stability, and reactivity of (5-Chloro-2-fluoro-4-methylphenyl)methanol.
Density Functional Theory (DFT) for Optimized Structures
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, utilizing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to determine its most stable three-dimensional structure. This process involves finding the geometry that corresponds to the lowest energy on the potential energy surface. For analogous compounds, such as the Schiff base synthesized from 3-chloro-4-methylaniline, DFT has been successfully used to compare theoretically optimized structures with experimentally determined crystal structures, showing good agreement. nih.gov Such calculations for this compound would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular framework.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is pivotal for predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, identifying potential sites for electrophilic and nucleophilic attack. For instance, studies on similar aromatic compounds have used FMO analysis to understand their electronic properties and reactivity. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption maxima)
Computational methods are powerful tools for predicting spectroscopic properties, which can aid in the identification and characterization of compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound could be performed. For example, DFT calculations have been used to predict vibrational frequencies for various halogenated cytosines with reasonable accuracy. researchgate.net Similarly, computational models exist for the prediction of ¹H NMR chemical shifts. liverpool.ac.uk Such theoretical spectra for the target molecule would serve as a valuable reference for experimental chemists.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of a molecule in a condensed phase (e.g., in a solvent). An MD simulation of this compound would involve simulating the movement of its atoms over time, governed by a force field. This would allow for the exploration of different rotational conformations (rotamers) of the hydroxymethyl group relative to the phenyl ring and the characterization of their relative energies. Furthermore, simulations in a solvent like water or an organic solvent would reveal how the molecule interacts with its environment through forces like hydrogen bonding and van der Waals interactions. Such studies have been instrumental in understanding the conformational preferences of molecules like 2'-fluoro-5-methyl-4'-thioarabinouridine. nih.gov
Structure-Property Relationship Modeling and Prediction
Structure-Property Relationship (SPR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or a specific physical property. While no such studies exist for this compound, a hypothetical QSPR study could involve this molecule as part of a larger dataset of substituted benzyl (B1604629) alcohols. By calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a mathematical model could be developed to predict properties such as solubility, boiling point, or toxicity.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. For this compound, computational methods could be used to explore various potential reactions, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its participation in nucleophilic substitution reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. This approach has been applied to study the reaction of the NO3 radical with benzyl alcohol, elucidating the favorability of different reaction pathways. aaronchem.com
Applications of 5 Chloro 2 Fluoro 4 Methylphenyl Methanol and Its Derivatives in Chemical Science and Technology Non Biological
Utilization as Synthetic Intermediates in Complex Organic Synthesis
Substituted benzyl (B1604629) alcohols like (5-Chloro-2-fluoro-4-methylphenyl)methanol are foundational materials in the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, making it a versatile handle for chemists to build upon. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or the hydroxyl group can be transformed into a good leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This reactivity allows for the incorporation of the 5-chloro-2-fluoro-4-methylphenyl moiety into larger molecular frameworks.
While specific, publicly documented examples of large-scale synthesis using this compound are not extensively detailed, the principles of organic synthesis suggest its utility in creating intricate structures. The presence of both chloro and fluoro substituents offers opportunities for regioselective reactions, such as cross-coupling reactions, where one halogen may react preferentially over the other under specific catalytic conditions. This differential reactivity is a powerful tool in the controlled, stepwise construction of complex organic molecules.
Contributions to Advanced Materials Research
The development of new materials with tailored properties is a cornerstone of modern technology. Substituted aromatic compounds are often key components in these materials, and derivatives of this compound are no exception.
Polymer and Resin Precursors with Tailored Properties
Benzyl alcohols, in general, can undergo polymerization under acidic conditions to form poly(phenylenemethylene)s. While the direct polymerization of this compound is not widely reported, its structural features suggest its potential as a monomer or co-monomer. The presence of the halogen and methyl groups on the aromatic ring would influence the properties of the resulting polymer, such as its thermal stability, solubility, and refractive index. By incorporating such substituted monomers, material scientists can fine-tune the macroscopic properties of polymers and resins for specific applications.
Development of Functional Materials for Electronics and Microelectronics
The dielectric properties and thermal stability of materials are critical for their use in electronics and microelectronics. Fluorinated and chlorinated aromatic compounds are known to possess desirable characteristics in this regard. Although direct applications of this compound in this field are not prominently documented, its derivatives could be investigated for the synthesis of liquid crystals, dielectric polymers, or as components in photoresist formulations. The specific substitution pattern could lead to materials with a low dielectric constant, high thermal resistance, or other properties beneficial for electronic components.
Applications in Catalysis Research (e.g., Ligand Design for Bimetallic Processes)
In the field of catalysis, the ligand bound to a metal center plays a crucial role in determining the catalyst's activity and selectivity. Substituted benzyl alcohols can serve as precursors for the synthesis of more complex ligand structures. The functional groups on the aromatic ring can be modified to create chelating arms that can coordinate to a metal center.
Although there is no specific mention in the available literature of ligands derived directly from this compound for bimetallic processes, the general principles of ligand design support this potential application. The electronic properties of the aromatic ring, influenced by the electron-withdrawing halogen atoms and the electron-donating methyl group, could modulate the electronic environment of a coordinated metal, thereby influencing its catalytic behavior.
Radiochemistry and Isotopic Labeling for Research Purposes (e.g., PET Imaging Probe Development)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18. The development of novel PET probes is a significant area of research for diagnosing and monitoring diseases.
The presence of a fluorine atom in this compound makes its derivatives potential candidates for isotopic labeling with fluorine-18. While the direct radiolabeling of this specific compound has not been detailed, the synthesis of PET tracers often involves the introduction of ¹⁸F onto an aromatic ring. The existing fluorine atom could potentially be replaced with ¹⁸F through nucleophilic substitution, or the molecule could be used as a precursor to be modified and then radiolabeled. Such ¹⁸F-labeled probes could be designed to target specific biological receptors or metabolic pathways for imaging purposes.
Role in Agrochemical Research (e.g., design principles for herbicidal agents)
The discovery and development of new herbicides are vital for modern agriculture. Many effective herbicides are complex organic molecules that interact with specific biological targets in weeds. The design of these molecules often involves the strategic placement of various functional groups on an aromatic scaffold to optimize their activity and selectivity.
While this compound itself is not a herbicide, its structural motifs are relevant to agrochemical research. For example, certain picolinic acid-based herbicides feature substituted aryl groups. The 5-chloro-2-fluoro-4-methylphenyl moiety could be incorporated into new potential herbicidal candidates. Researchers in this field systematically explore different substitution patterns on aromatic rings to understand structure-activity relationships and design more effective and environmentally benign herbicides. The unique combination of substituents in this compound provides a distinct electronic and steric profile that could be beneficial in the design of new active ingredients for crop protection.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies for Structural Complexity
The synthesis of polysubstituted aromatic compounds like (5-Chloro-2-fluoro-4-methylphenyl)methanol often involves multi-step processes that can be resource-intensive. Future research is likely to focus on the development of more efficient and sustainable synthetic routes. This could involve the exploration of late-stage functionalization techniques, allowing for the direct introduction of the chloro, fluoro, and methyl groups onto a simpler phenylmethanol core. Such strategies would enhance atom economy and reduce waste. Additionally, the development of catalytic methods, potentially utilizing earth-abundant metals, for the selective synthesis of this and related compounds will be a key area of investigation.
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by the interplay of the electron-withdrawing chloro and fluoro groups and the electron-donating methyl group. This unique electronic environment could lead to unconventional reactivity patterns. Future research will likely delve into understanding and exploiting these patterns for novel chemical transformations. For instance, the regioselectivity of further electrophilic or nucleophilic aromatic substitutions will be a subject of detailed study. Moreover, the benzylic alcohol moiety presents opportunities for various transformations, and controlling the selectivity of these reactions in the presence of the halogen substituents will be a critical research focus.
Integration with Flow Chemistry and Automated Synthesis Platforms
The principles of flow chemistry, offering enhanced reaction control, safety, and scalability, are increasingly being applied to the synthesis of complex organic molecules. Future research will likely see the integration of the synthesis of this compound and its derivatives into continuous flow processes. This would enable more efficient optimization of reaction conditions and facilitate larger-scale production. Furthermore, the use of automated synthesis platforms could accelerate the exploration of the chemical space around this scaffold by enabling the rapid synthesis of a library of analogues with varied substitution patterns.
Advanced Characterization Beyond Current Capabilities
A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its behavior and potential applications. While standard analytical techniques provide basic characterization, future research will likely employ more advanced methods. For instance, solid-state NMR spectroscopy could provide insights into the crystal packing and intermolecular interactions. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to study the gas-phase conformation of the molecule. Furthermore, the use of 19F NMR spectroscopy has significant potential for detailed structural elucidation of fluorinated organic molecules, including monitoring their reactions and degradation. rsc.orgrsc.orgresearchgate.netscholaris.ca
Predictive Modeling for Structure-Function Relationships and Rational Design
Computational chemistry and machine learning are becoming indispensable tools in chemical research. For this compound, predictive modeling could be employed to forecast its physical, chemical, and biological properties. Quantitative Structure-Activity Relationship (QSAR) models, for instance, could be developed to correlate its structural features with potential biological activity by comparing it to a database of known active compounds. researchgate.netnih.govnih.gov Such models can provide insights into the toxicology of substituted benzyl (B1604629) alcohols, where factors like hydrophobicity and electronic effects play a crucial role. researchgate.netnih.gov These predictive tools would enable the rational design of new molecules based on the this compound scaffold with tailored properties for specific applications.
Q & A
Q. What are the recommended synthetic routes for (5-Chloro-2-fluoro-4-methylphenyl)methanol?
Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. A plausible route includes:
Halogenation of precursor : Start with a substituted toluene derivative. Introduce fluorine and chlorine atoms via electrophilic aromatic substitution under controlled conditions (e.g., using Cl₂ or F₂ gas with Lewis acid catalysts) .
Oxidation/Reduction : Convert a methyl group to a hydroxymethyl group. For example, brominate the methyl group followed by hydrolysis (e.g., using HBr/H₂O₂, then NaOH) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from dichloromethane/hexane) .
Q. Key Considerations :
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer: Combine multiple spectroscopic methods:
- ¹H/¹³C NMR : Identify substituent positions. For example:
- FT-IR : Detect O-H stretch (~3200–3500 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 194.6 for C₈H₇ClFOH) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
Methodological Answer :
Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in CH₂Cl₂/hexane).
Data Collection/Refinement : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) .
ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .
Q. Example Findings :
Q. How to analyze contradictory biological activity data in enzyme inhibition studies?
Methodological Answer :
Assay Design :
- Use purified enzymes (e.g., cytochrome P450) and vary substrate concentrations.
- Control pH (7.4), temperature (37°C), and cofactors (NADPH) .
Kinetic Analysis :
- Calculate and via Lineweaver-Burk plots.
- Test competitive vs. non-competitive inhibition using Dixon plots .
Troubleshooting :
- Confirm compound stability under assay conditions (HPLC monitoring).
- Validate results with orthogonal assays (e.g., fluorescence polarization).
Q. What computational methods predict the environmental degradation pathways of this compound?
Methodological Answer :
DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study bond dissociation energies (BDEs) for halogenated positions .
Molecular Dynamics (MD) : Simulate interactions with environmental enzymes (e.g., laccases) to predict degradation intermediates .
QSPR Models : Corporate logP and Hammett constants to estimate hydrolysis rates in aquatic systems .
Q. How to address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer :
Process Variables :
- Track heat transfer efficiency (critical for exothermic halogenation).
- Optimize mixing rates to prevent localized over-concentration .
Analytical QC :
Statistical Design :
Q. Example Optimization Table :
| Factor | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temp (°C) | 25 | 50 | 40 |
| Catalyst (mol%) | 1 | 5 | 3 |
| Solvent (EtOH:H₂O) | 1:1 | 3:1 | 2:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
